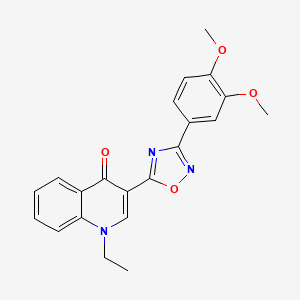

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups, including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a quinolin-4-one moiety .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 3,4-dimethoxyphenyl group would likely contribute to the compound’s overall polarity and could influence its solubility in different solvents . The 1,2,4-oxadiazole ring and the quinolin-4-one moiety could potentially participate in various chemical reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions . The quinolin-4-one moiety could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, and boiling point .科学的研究の応用

Antimicrobial and Anti-Proliferative Activities

Compounds derived from 1,3,4-oxadiazole, such as N-Mannich bases featuring 3,4-dimethoxyphenyl motifs, have been synthesized and assessed for their in vitro inhibitory activity against pathogenic bacteria and fungi, including Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Certain derivatives exhibited broad-spectrum antibacterial activities, with minimal inhibitory concentrations ranging from 0.5 to 8 μg/mL. Furthermore, their anti-proliferative activity was evaluated against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, showing promising results (L. H. Al-Wahaibi et al., 2021).

Synthesis and Characterization of Derivatives

A series of quinoline-oxadiazole-based azetidinone derivatives have been synthesized and characterized, displaying significant antimicrobial activity against strains of bacteria and fungi. This study highlights the potential of oxadiazole derivatives in developing new antimicrobial agents (A. Dodiya et al., 2012).

Innovative Biotechnologies

Research into Tetrahydro-[1,2,4]Oxadiazole[3,2-C][1,4]Oxazine derivatives explores their synthesis for antimicrobial and antifungal applications. These compounds have shown bacteriostatic activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, and a fungistatic effect against fungal strains such as Trichophyton rubrum and Candida albicans, indicating their potential in biotechnological innovations (A. Tyrkov et al., 2022).

Metabolic Pathways

Studies on related compounds, such as P-glycoprotein inhibitors, provide insights into their metabolism in biological systems, crucial for understanding their pharmacokinetics and potential therapeutic applications. This research identified the in vitro and in vivo metabolic pathways of HM-30181 in rats, contributing to the knowledge base necessary for the development of effective therapeutic agents (I. Paek et al., 2006).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-4-24-12-15(19(25)14-7-5-6-8-16(14)24)21-22-20(23-28-21)13-9-10-17(26-2)18(11-13)27-3/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRIDVDNBRSPBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chlorophenyl)methyl]propanedioic acid](/img/structure/B2797707.png)

![(6-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2797710.png)

![4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione](/img/structure/B2797717.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797724.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile](/img/no-structure.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B2797730.png)